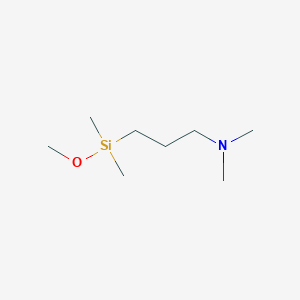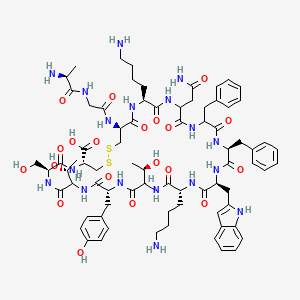
Somatostatina, Tyr(11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somatostatin, tyr(11)- is a peptide hormone that is produced in various parts of the body, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in regulating the secretion of other hormones, particularly growth hormone and insulin. In recent years, somatostatin, tyr(11)- has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Efectos Antitumorales en el Cáncer Colorrectal
La somatostatina, un factor inhibidor de la liberación de somatotropina (SST, SRIF), se ha encontrado que tiene actividad anticancerígena . La investigación ha comenzado a revelar los mecanismos moleculares subyacentes a esta actividad. En el cáncer colorrectal (CCR), las vías de señalización involucradas en la función antitumoral del SST son principalmente MAPK/ERK/AKT y Wnt/β–catenina . Los efectos antiangiogénicos directos (que involucran la vía MAPK) e indirectos (producción de VEGF) del SST en el CCR también se han descrito .
Papel Antiinflamatorio en el Cáncer Colorrectal
Se destaca el papel antiinflamatorio del SST en el CCR, pero los mecanismos moleculares detallados aún se están explorando . El papel del SST en las interacciones genoma tumoral/microambiente tumoral (TME)/microbioma intestinal del huésped es solo parcialmente conocido .
Aplicaciones Terapéuticas en Tumores Neuroendocrinos
En las últimas décadas, la investigación ha documentado los efectos antitumorales del SST en los tumores neuroendocrinos gastroenteropancreáticos (GEP-NET) y menos en los cánceres no endocrinos .
Aplicaciones Diagnósticas en Diversas Neoplasias
Los receptores de somatostatina (SSTR) se expresan en diversas neoplasias y pueden ser dirigidos tanto para el diagnóstico como para la terapéutica . Modalidades de diagnóstico altamente sensibles y específicas como las exploraciones con galio 68 DOTATATE y cobre 64 DOTATATE se utilizan para detectar el SSTR-2 .
Aplicaciones Terapéuticas en Diversas Neoplasias
Después de diagnosticar la presencia de SSTR-2 en diversas neoplasias, se puede dirigir terapéuticamente con lutecio 177 DOTATATE . Una comprensión profunda de la expresión de SSTR en otros tumores abrirá los canales para explorar el potencial de la orientación de SSTR .
Tratamiento de Condiciones Patológicas
Los análogos sintéticos de SST, que son estructuralmente similares al SST natural, se utilizan actualmente en el tratamiento de varias condiciones patológicas, incluida la acromegalia y los tumores neuroendocrinos . También tienen aplicaciones clínicas potenciales en el manejo de la inflamación y la nocicepción, la obesidad y las complicaciones diabéticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Somatostatin, tyr(11)-, also known as 11-Tyr-somatostatin, primarily targets the somatostatin receptors (sstr), especially the somatostatin receptor subtype 2 (sstr2) . These receptors are highly attractive targets for imaging and treatment of patients with neuroendocrine tumors (NETs) and neuroendocrine neoplasias .
Mode of Action
Somatostatin, tyr(11)- interacts with its targets, the somatostatin receptors, through a transmembrane G protein-coupled receptor mechanism . This interaction leads to a cascade of reactions that inhibit tumor growth and block proliferation via the activation of different tyrosine phosphatases . It also inhibits the secretion of growth factors such as growth hormone or IGF-1, which play a major role in the inhibition of tumor growth .
Biochemical Pathways
The signaling pathways involved in the antitumor function of Somatostatin, tyr(11)- are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways are affected by the interaction of Somatostatin, tyr(11)- with its targets, leading to direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects .
Pharmacokinetics
It is known that the interaction of 125i-tyr11-somatostatin with cytosolic fraction is rapid, reversible, specific, and saturable . More research is needed to fully understand the ADME properties of Somatostatin, tyr(11)- and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Somatostatin, tyr(11)- action include the inhibition of cellular proliferation and alteration of growth factor signaling through the regulation of enzymes like activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway . It also provides immunosuppressive activity that contributes to tolerance and thus prevents adverse proliferative T cell responses leading to autoimmunity or allergy .
Action Environment
The action of Somatostatin, tyr(11)- can be influenced by environmental factors. For instance, the structural interactions between and among the various elements of the signaling system can determine a particular response in a given target cell . Furthermore, the wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions . .
Análisis Bioquímico
Biochemical Properties
Somatostatin, tyr(11)-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to somatostatin receptors, triggering diverse biological actions in the endocrine and nervous systems .
Cellular Effects
Somatostatin, tyr(11)-, influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it is a major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets .
Molecular Mechanism
The molecular mechanism of action of Somatostatin, tyr(11)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to somatostatin receptors, leading to the inhibition of adenylyl cyclase activity .
Metabolic Pathways
Somatostatin, tyr(11)-, is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSKZGUYZBDPC-GWVZWCPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1653.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59481-27-5 |
Source


|
| Record name | Somatostatin, tyr(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
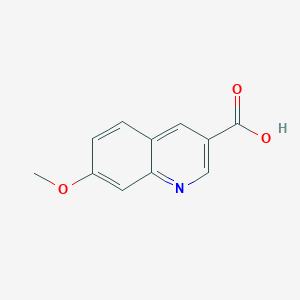
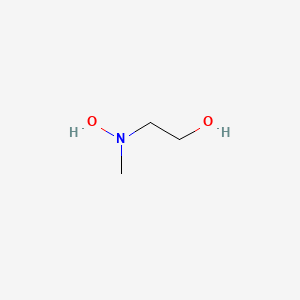
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

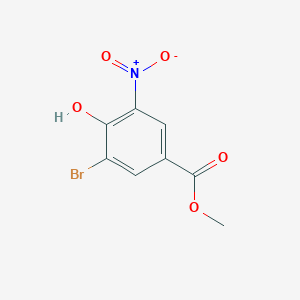

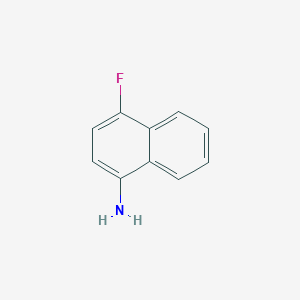
![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)


